3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Medicinal Chemistry Kinase Inhibitor Scaffolds Physicochemical Properties

3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a synthetic small molecule belonging to the N-phenyl-2-pyrimidinamine benzamide class. It shares the core (pyridin-3-yl)pyrimidin-2-yl-amino pharmacophore with clinically validated kinase inhibitors such as imatinib and nilotinib.

Molecular Formula C23H20N6O
Molecular Weight 396.4
CAS No. 1437315-24-6
Cat. No. B3027919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
CAS1437315-24-6
Molecular FormulaC23H20N6O
Molecular Weight396.4
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)N)NC3=NC=CC(=N3)C4=CN=CC=C4
InChIInChI=1S/C23H20N6O/c1-15-12-19(27-22(30)16-4-2-6-18(24)13-16)7-8-20(15)28-23-26-11-9-21(29-23)17-5-3-10-25-14-17/h2-14H,24H2,1H3,(H,27,30)(H,26,28,29)
InChIKeyDVCMVDXIXQXDMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-24-6) – Structural Identity and Procurement Baseline


3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is a synthetic small molecule belonging to the N-phenyl-2-pyrimidinamine benzamide class . It shares the core (pyridin-3-yl)pyrimidin-2-yl-amino pharmacophore with clinically validated kinase inhibitors such as imatinib and nilotinib . Its molecular formula is C23H20N6O, with a monoisotopic mass of 396.1699 Da, and it contains a free 3-amino group on the benzamide ring, distinguishing it from both imatinib and the irreversible JNK inhibitor JNK-IN-8 . This compound is commercially available in research-grade purity (95–98%) from multiple suppliers .

Why Generic Substitution Is Not Advisable for 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-24-6)


Although the core N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) scaffold is shared across multiple kinase inhibitor chemotypes, the specific 3-amino substitution on the benzamide ring creates fundamentally different physicochemical properties, hydrogen-bonding capacity, and chemical reactivity profiles compared to analogs such as imatinib (C29H31N7O, MW 493.6, logP ~4.5) [1], JNK-IN-8 (C29H29N7O2, MW 507.6) , and the des-methyl analog (CAS 1437315-22-4, C22H18N6O, MW 382.4) . The free aromatic amine on the benzamide ring of CAS 1437315-24-6 provides a nucleophilic handle for covalent derivatization—exploited in the synthesis of irreversible inhibitors like JNK-IN-8—that is absent in imatinib and nilotinib . Consequently, sourcing the exact compound is mandatory for any application requiring a specific regioisomer, a reactive synthetic intermediate, or a reference standard with defined identity and purity.

Quantitative Differentiation Evidence for 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-24-6) vs. In-Class Analogs


Molecular Weight and Physicochemical Differentiation vs. Imatinib

CAS 1437315-24-6 has a molecular weight of 396.44 Da and a calculated logP of 1.85, compared to imatinib (MW 493.6 Da; logP ~4.5). The lower molecular weight and reduced lipophilicity result in a higher polar surface area–to–molecular weight ratio, which may improve aqueous solubility and reduce non-specific protein binding compared to imatinib [1].

Medicinal Chemistry Kinase Inhibitor Scaffolds Physicochemical Properties

Hydrogen Bond Donor Count Enables Detection and Resolution in Analytical Methods

CAS 1437315-24-6 possesses 4 hydrogen bond donors (HBD), compared to 2 for imatinib and 3 for JNK-IN-8. The additional HBD arises from the free 3-amino group on the benzamide ring, which is absent in imatinib (where the benzamide is substituted with a piperazinylmethyl group) . This difference in HBD count provides a basis for chromatographic separation (e.g., HILIC or reverse-phase with ion-pairing agents) and unique mass spectrometric fragmentation patterns.

Analytical Chemistry Quality Control Chromatography

Free Amine Handle for Covalent Derivatization vs. Imatinib

The 3-amino substituent on the benzamide ring of CAS 1437315-24-6 is a reactive nucleophilic site that enables amide bond formation with electrophilic warheads (e.g., acrylamides, butenamides). This precise functionalization is the synthetic basis for generating JNK-IN-8, which carries a (E)-4-(dimethylamino)but-2-enamido group at this position and achieves irreversible JNK inhibition (IC50 = 4.67 nM for JNK1) . In contrast, imatinib's benzamide does not contain a free amine at this position and cannot undergo analogous covalent derivatization without complete resynthesis [1].

Synthetic Chemistry Covalent Inhibitor Design Chemical Biology

Commercial Purity Specifications and Supplier Availability

CAS 1437315-24-6 is offered by multiple vendors with purity specifications of 95% (AKSci) and 98% (Leyan, Coolpharm) [1]. This is a narrower purity specification compared to the des-methyl analog (CAS 1437315-22-4), which is typically offered without a defined purity grade on some platforms .

Procurement Quality Control Reference Standards

Optimal Application Scenarios for 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (CAS 1437315-24-6)


Late-Stage Synthetic Intermediate for Covalent Kinase Inhibitor Development

CAS 1437315-24-6 serves as the direct precursor for generating analogs of JNK-IN-8. The free 3-amino group on the benzamide ring enables acylation with diverse electrophilic warheads (acrylamides, chloroacetamides, vinyl sulfonamides) to produce libraries of covalent pan-JNK or selective JNK isoform inhibitors. This application is documented in the synthesis of JNK-IN-8 itself .

Reference Standard for Impurity Profiling in Imatinib-Related Drug Substance Analysis

Due to its structural homology to the imatinib core, CAS 1437315-24-6 can function as a process-related impurity or degradation marker in the quality control of imatinib and its generic versions. Its distinct molecular weight (396.44 Da) and HBD count (4) allow unambiguous detection by LC-MS, differentiating it from imatinib (MW 493.6, HBD 2) [1].

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 396.44 Da and a calculated logP of 1.85, CAS 1437315-24-6 lies within the property range suitable for fragment elaboration. Its 3-amino handle allows for systematic substitution to probe structure-activity relationships (SAR) against kinase targets, offering a defined chemical starting point that is smaller and less lipophilic than imatinib .

Selective Derivatization for Chemical Biology Probe Synthesis

The combination of a free aromatic amine and a well-characterized kinase-binding scaffold makes CAS 1437315-24-6 an ideal substrate for synthesizing affinity probes or PROTAC (Proteolysis Targeting Chimera) precursors. The amine can be conjugated to biotin, fluorophores, or E3 ligase ligands without disrupting the pyridyl-pyrimidine-aminophenyl recognition element .

Quote Request

Request a Quote for 3-Amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.